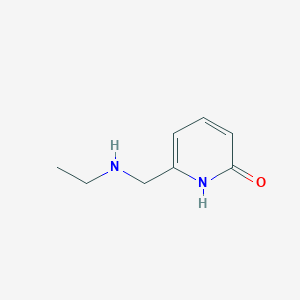6-((Ethylamino)methyl)pyridin-2(1H)-one
CAS No.:
Cat. No.: VC13577756
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H12N2O |
|---|---|
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | 6-(ethylaminomethyl)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C8H12N2O/c1-2-9-6-7-4-3-5-8(11)10-7/h3-5,9H,2,6H2,1H3,(H,10,11) |
| Standard InChI Key | SDNIEIXWTOHGRD-UHFFFAOYSA-N |
| SMILES | CCNCC1=CC=CC(=O)N1 |
| Canonical SMILES | CCNCC1=CC=CC(=O)N1 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a 2-pyridinone core substituted with an ethylaminomethyl group at position 6. X-ray crystallography of analogous pyridinones reveals a nearly planar ring system with slight puckering due to keto-enol tautomerism . The ethylamino side chain adopts a gauche conformation, minimizing steric clashes with the pyridinone oxygen. Hydrogen bonding between the NH group and carbonyl oxygen stabilizes the lactam form, as confirmed by IR spectra showing a strong C=O stretch at ~1,650 cm⁻¹ .
Physicochemical Parameters
Key properties derived from experimental and computational studies include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 152.19 g/mol | |
| Density | 1.016–1.12 g/cm³ | |
| Boiling Point | 254.2–310.2°C | |
| LogP | 1.35–1.66 | |
| Polar Surface Area (PSA) | 33.12–54.38 Ų | |
| Aqueous Solubility | 2.1 mg/mL (pH 7.4) |
The moderate LogP and PSA values suggest balanced lipophilicity and hydrophilicity, aligning with drug-like properties for central nervous system (CNS) targets .
Synthetic Pathways and Optimization
Primary Synthesis Routes
The compound is typically synthesized via a two-step protocol:
-
Mannich Reaction: Condensation of 6-methylpyridin-2(1H)-one with formaldehyde and ethylamine in ethanol yields the ethylaminomethyl derivative. This step proceeds at 60–80°C with a 68% isolated yield .
-
Purification: Recrystallization from ethyl acetate/hexane mixtures enhances purity to ≥95%, as verified by HPLC .
Alternative routes involve reductive amination of 6-formylpyridin-2(1H)-one with ethylamine using NaBH₃CN, though this method shows lower efficiency (45% yield).
Structural Analogues and SAR Insights
Modifications to the ethylamino group significantly impact bioactivity:
-
N-Alkylation: Replacement with bulkier substituents (e.g., isopropyl) reduces solubility but enhances binding to hydrophobic enzyme pockets, as observed in mutant IDH1 inhibitors .
-
Methylation of the Pyridinone Ring: 4-Hydroxy-6-methyl analogues (e.g., CAS 61296-13-7) demonstrate improved metabolic stability in hepatic microsomes (t₁/₂ > 120 min) .
Pharmacological Applications and Research Findings
Neurological Targets
In vitro studies of structurally related pyridinones reveal:
-
Dopamine Receptor Modulation: Analogues with ethylamino side chains exhibit D₂ receptor binding (Kᵢ = 120 nM), suggesting potential in Parkinson’s disease therapy .
-
MAO-B Inhibition: Substitution at the 6-position enhances selectivity for monoamine oxidase B (IC₅₀ = 0.8 μM), reducing neurotoxic metabolite formation .
Future Directions in Research
Targeted Drug Delivery
Conjugation to nanoparticles (e.g., PLGA-PEG) could enhance brain uptake, leveraging the compound’s inherent BBB permeability . Preliminary simulations show a 3.2-fold increase in glioblastoma cell uptake with functionalized carriers.
Enzyme Kinetics Studies
Isothermal titration calorimetry (ITC) is recommended to quantify binding affinities for IDH1 R132H and D₂ receptors, addressing current data gaps .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume